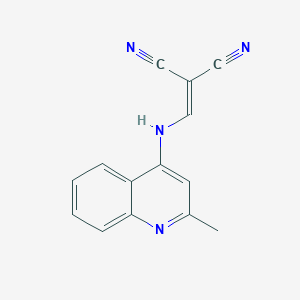

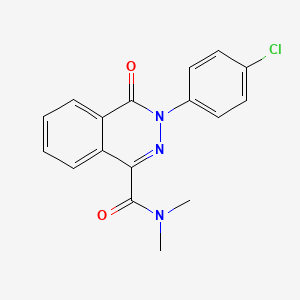

![molecular formula C17H15N3O2 B2986041 2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid CAS No. 333749-21-6](/img/structure/B2986041.png)

2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid” is a compound with the molecular formula C17H15N3O2 . It belongs to the class of organic compounds known as quinazolines .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazoline core, which is a heterocyclic compound. The quinazoline core is substituted with a methyl group at the 6th position and a phenyl group at the 4th position .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the resources I have, quinazoline and quinazolinone derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 293.326. Further physical and chemical properties are not specified in the resources I have.Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of quinazolinone derivatives and their evaluation for antimicrobial activities. These derivatives have been synthesized through various chemical reactions, showcasing the versatility of quinazolinone scaffolds in medicinal chemistry.

Antimicrobial Evaluations : Patel et al. (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities. Compounds exhibited good activity against standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).

Pyrazolyl Quinazolin-4(3H) Ones Synthesis : In another study, Patel and Barat (2010) synthesized chalcone containing pyrazolyl quinazolin-4(3H) ones and conducted in vitro microbial studies, demonstrating some compounds' promising antimicrobial effects against various pathogens (Patel & Barat, 2010).

Heterocycles with Antimicrobial Activity : Abdel-Mohsen (2003) reported on heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline, synthesizing and screening them for antimicrobial activity. This work highlights the antimicrobial potential of synthesized compounds, contributing to the search for new antimicrobial agents (Abdel-Mohsen, 2003).

Synthesis of Schiff Bases : Sahu et al. (2008) explored the synthesis, characterization, and biological activity of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases. These compounds showed significant analgesic, anti-inflammatory, and antihelmintic activities, indicating their potential beyond antimicrobial applications (Sahu et al., 2008).

Novel Antimalarial and Cytotoxic Agents : Ramírez et al. (2020) developed 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, evaluating their antimalarial and anticancer activities. One derivative emerged as a promising candidate, showcasing the compound's versatility in research applications beyond antimicrobial properties (Ramírez et al., 2020).

Future Directions

The future directions for research on “2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities reported for quinazoline and quinazolinone derivatives , these compounds may have potential applications in pharmaceutical chemistry.

Mechanism of Action

Target of Action

Quinazoline derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets due to their diverse biopharmaceutical activities .

Mode of Action

Quinazoline derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Quinazoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Quinazoline derivatives are known to have a range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic activities .

properties

IUPAC Name |

2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)20-17(19-14)18-10-15(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDXKIPWPBDGTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985958.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2985960.png)

![7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2985965.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2985972.png)

![3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2985973.png)

![(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2985974.png)